![molecular formula C21H22N2O4 B2735168 Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301322-96-3](/img/structure/B2735168.png)
Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with diverse applications in both scientific research and industrial processes. It is a member of the tetrahydropyrimidine family, known for their wide range of bioactivities, including antiviral, antimicrobial, and anticancer properties. The presence of the benzyloxy and phenyl groups in its structure enhances its chemical reactivity and biological efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the following steps:
Step 1: : Condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Step 2: : Introduction of the benzyloxyphenyl group through a nucleophilic substitution reaction using 4-(benzyloxy)benzyl chloride as the alkylating agent.
Step 3: : Methylation of the carboxylate group to yield the final compound.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors for improved efficiency. The optimization of reaction conditions, including temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidative cleavage, particularly at the benzyloxy group.
Reduction: : Reduction reactions can target the oxo group, potentially converting it into a hydroxyl group.
Substitution: : The phenyl and benzyloxy groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an aprotic solvent.
Substitution: : Alkyl halides or aryl halides under basic conditions for nucleophilic substitution reactions.
Oxidative cleavage typically produces phenolic and benzoic acid derivatives.
Reduction results in hydroxylated analogs.
Substitution yields various alkylated or arylated derivatives, depending on the reagents used.
科学研究应用
Chemistry: The compound is widely used as an intermediate in organic synthesis, facilitating the preparation of various tetrahydropyrimidine derivatives with potential pharmacological activities.
Biology: Its bioactive properties make it a valuable candidate for biological studies, particularly in the investigation of its antiviral, antimicrobial, and anticancer potentials.
Medicine: The compound’s structure allows it to interact with specific enzymes and receptors, making it a promising lead compound in drug discovery and development.
Industry: In industrial settings, it is used in the synthesis of advanced materials, including polymers and specialized coatings, due to its unique chemical properties.
作用机制
Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects through various mechanisms:
Molecular Targets: : It can bind to specific proteins and enzymes, inhibiting their activity. For example, it may inhibit certain kinases involved in cell proliferation.
Pathways: : The compound can modulate signaling pathways related to apoptosis, cell cycle regulation, and immune response.
相似化合物的比较
Similar Compounds:
4-Hydroxyphenyl-tetrahydropyrimidine: : Differing by the presence of a hydroxy group instead of a benzyloxy group, this compound shows different reactivity and bioactivity profiles.
Benzyl-phenyl-tetrahydropyrimidine: : Featuring a benzyl group in place of the methyl group, which alters its pharmacological properties.
Dimethyl-tetrahydropyrimidine: : Lacking the benzyloxy and phenyl groups, this simpler analog is less bioactive but easier to synthesize.
Uniqueness: Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its balanced combination of lipophilicity and hydrophilicity, which enhances its bioavailability and interaction with biological membranes.
This compound's unique structural features and versatile reactivity make it a valuable asset in various fields of scientific research and industrial applications.
属性
IUPAC Name |
methyl 3,4-dimethyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-18(20(24)26-3)19(22-21(25)23(14)2)16-9-11-17(12-10-16)27-13-15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFDEQJPSRMTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
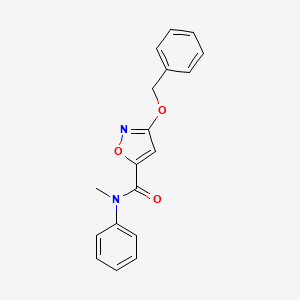
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2735087.png)
![2-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2735090.png)

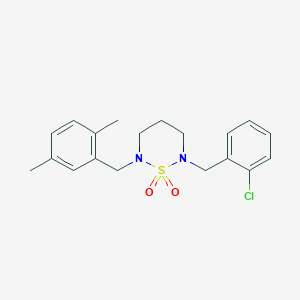
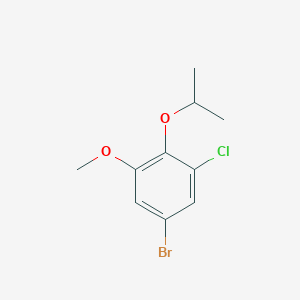
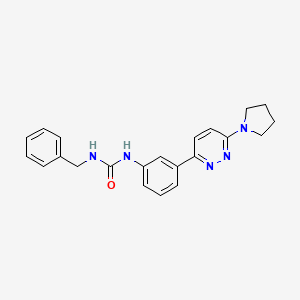
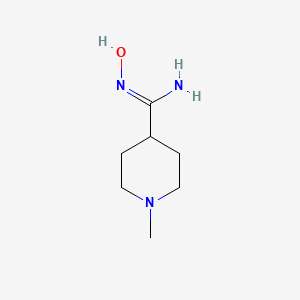
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2735098.png)
![2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2735100.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2735102.png)
![ethyl 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2735104.png)
![Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate](/img/structure/B2735107.png)
![N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2735108.png)
